molecular formula C22H18ClN3O3S2 B2586517 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886942-66-1

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2586517
M. Wt: 471.97
InChI Key: WRUPAIDEGUPMAQ-UHFFFAOYSA-N
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Description

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound. Its structure suggests that it contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their antibacterial activity .

Scientific Research Applications

Synthesis and Electrophysiological Activity

One area of research focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of such compounds in modulating cardiac electrophysiological properties. For example, compounds exhibiting potency in in vitro Purkinje fiber assays comparable to potent selective class III agents indicate the relevance of the imidazol-1-yl moiety in producing class III electrophysiological activity within the N-substituted benzamide series (Morgan et al., 1990).

Antimalarial and Antiviral Properties

Another study investigated the antimalarial and potential antiviral properties of sulfonamide derivatives, including their reactivity, ADMET properties, and molecular docking studies against Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2). This research suggests the compound's relevance in developing therapeutics against malaria and possibly COVID-19, highlighting its versatile pharmacological applications (Fahim & Ismael, 2021).

Metabolic Studies

Further research into the metabolic fate and disposition of similar compounds, such as GDC-0449 (vismodegib), in rats and dogs after oral administration, offers insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these profiles is crucial for drug development, ensuring effective delivery and minimization of potential side effects (Yue et al., 2011).

Structure-Activity Relationships

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores various heterocycles to improve metabolic stability. This line of research is critical for optimizing the therapeutic efficacy and safety profiles of such compounds, offering potential applications in cancer therapy and other diseases characterized by aberrant PI3K/mTOR signaling (Stec et al., 2011).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-2-31(28,29)17-9-5-7-15(13-17)21(27)26(14-16-8-3-4-12-24-16)22-25-20-18(23)10-6-11-19(20)30-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUPAIDEGUPMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

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